N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-propyloxalamide
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Overview
Description
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-propyloxalamide is a synthetic organic compound characterized by the presence of a dioxin ring fused with a benzene ring, and an oxalamide functional group
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to inhibit carbonic anhydrase , a key enzyme involved in many physiological disorders including epilepsy and osteoporosis .
Mode of Action
Compounds with similar structures have been reported to suppress hydrogen peroxide-induced apoptosis and attenuate activated caspase signaling .
Biochemical Pathways
It has been reported that similar compounds can restore the down-regulated expression of β-catenin, a key mediator of the wnt/β-catenin pathway, in cells exposed to hydrogen peroxide .
Result of Action
Similar compounds have been reported to exhibit potent therapeutic potential against various gram-negative and gram-positive strains .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-propyloxalamide typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with oxalyl chloride to form the corresponding oxalamide. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane, and at low temperatures to prevent decomposition . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-propyloxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxalamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted oxalamides.
Scientific Research Applications
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-propyloxalamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-acetamidobenzenesulfonamide
- 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(naphthalen-1-yl)-1H-phenanthro[9,10-d]imidazole
Uniqueness
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-propyloxalamide is unique due to its specific structural features, such as the combination of a dioxin ring and an oxalamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-propyloxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-2-5-14-12(16)13(17)15-9-3-4-10-11(8-9)19-7-6-18-10/h3-4,8H,2,5-7H2,1H3,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTLRJXPOLHEKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NC1=CC2=C(C=C1)OCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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